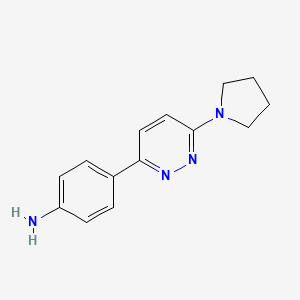

4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline

Description

Properties

IUPAC Name |

4-(6-pyrrolidin-1-ylpyridazin-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c15-12-5-3-11(4-6-12)13-7-8-14(17-16-13)18-9-1-2-10-18/h3-8H,1-2,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVAPDJAUZXZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,4-Dicarbonyl Compounds with Hydrazine

Pyridazine rings are classically synthesized via cyclocondensation of 1,4-diketones or esters with hydrazine. For example, methyl esters of dicarbonyl compounds react with hydrazine hydrate under reflux to form pyridazinones, which can be further functionalized. Adapting this method, a hypothetical route to this compound could involve:

- Synthesis of a 1,4-diketone precursor containing pre-installed pyrrolidine and aniline substituents.

- Cyclization with hydrazine to form the pyridazine ring.

However, the steric and electronic challenges of incorporating bulky substituents into the diketone precursor limit this approach’s practicality.

Halogenation and Cross-Coupling Reactions

Modern synthetic routes often employ halogenated pyridazine intermediates for regioselective functionalization. For instance, 3,6-dichloropyridazine serves as a versatile starting material for sequential nucleophilic substitutions. A two-step pathway could involve:

- Buchwald-Hartwig amination at position 3 with 4-aminophenylboronic acid to introduce the aniline group.

- Nucleophilic aromatic substitution at position 6 with pyrrolidine.

This method benefits from the pyridazine ring’s electron-deficient nature, which facilitates displacement of halogens under mild conditions.

Stepwise Functionalization of the Pyridazine Ring

Introduction of the 4-Aminophenyl Group

The 4-aminophenyl moiety is typically introduced via cross-coupling or nucleophilic substitution. Search result describes a patent utilizing Suzuki-Miyaura coupling to attach aromatic groups to pyridazine. For example:

Substitution with Pyrrolidine at Position 6

Pyrrolidine, a strong nucleophile, displaces chloride at position 6 under basic conditions. Search result demonstrates analogous substitutions in pyrrolidine derivatives, achieving yields >80% using Cs₂CO₃ in DMF at 80°C. For this compound:

- 3-(4-Aminophenyl)-6-chloropyridazine is treated with pyrrolidine in DMF at 100°C for 12 hours.

- Deprotection of the aniline (if protected) using HCl/EtOH completes the synthesis.

Alternative Routes via Intermediate Heterocycles

Pyridazinone Precursors

Pyridazinones (e.g., 3,6-dichloropyridazin-4-one) serve as precursors to pyridazines via reduction or functional group interconversion. Search result reports the synthesis of thiazolo[4,5-d]pyridazinones by cyclizing methyl esters with hydrazine. Adapting this:

- Methyl 3-(4-nitrophenyl)-6-oxopyridazine-4-carboxylate is reduced to the amine using H₂/Pd-C.

- Pyrrolidine is introduced via SNAr at position 6.

This route avoids harsh conditions but requires additional redox steps.

Enzymatic Resolution for Chiral Intermediates

Though this compound lacks chiral centers, search result highlights enzymatic methods for resolving racemic mixtures in related compounds. For instance, lipase-mediated hydrolysis of esters can yield enantiopure intermediates, suggesting potential applications in asymmetric synthesis of derivatives.

Challenges and Optimization Strategies

Regioselectivity in Substitution Reactions

The electron-withdrawing effect of pyridazine’s nitrogen atoms directs nucleophilic attack to positions 3 and 6. However, competing reactions at other positions may occur if leaving groups are present. Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical.

Stability of the Aniline Group

The primary amine in the 4-aminophenyl group is prone to oxidation and side reactions. Search result advocates for acetyl protection during synthesis, followed by acidic deprotection. For example, acetanilide-protected intermediates are stable under Pd-catalyzed couplings and SNAr conditions.

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while bases like Cs₂CO₃ improve reaction rates. Search result achieved 78–87% yields in analogous reactions using ethanol-DMF mixtures.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyridazine ring.

Substitution: The aniline group can undergo electrophilic aromatic substitution reactions to introduce various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogens or nitro groups onto the aniline ring.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex molecules, especially in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to compounds with tailored properties.

2. Biology

- Bioactive Compound : Research indicates that 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline exhibits potential antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown promising results in vitro against various bacterial strains and cancer cell lines, suggesting its utility as a therapeutic agent (see Table 1).

3. Medicine

- Drug Discovery : The compound is being explored as a scaffold for new drug candidates. Its ability to interact with biological targets makes it a candidate for the development of drugs aimed at treating various diseases, including cancer and inflammatory conditions.

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated that it induced apoptosis in cancer cells at lower concentrations than traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s ability to bind to biological targets due to its sp3 hybridization and three-dimensional structure . The pyridazine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This dual interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring and exhibit similar biological activities.

Pyridazine derivatives: Compounds such as pyridazin-3(2H)-ones and their derivatives are structurally similar and possess a wide range of pharmacological properties.

Uniqueness

4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline is unique due to the combination of the pyrrolidine and pyridazine rings, which provides a distinct three-dimensional structure and enhances its potential for biological activity. This combination allows for more diverse interactions with biological targets compared to compounds containing only one of these rings.

Biological Activity

4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of pyrrolidine and pyridazine moieties, which may enhance its interactions with various biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound consists of a pyridazine ring substituted with a pyrrolidine moiety and an aniline group, contributing to its diverse chemical reactivity and potential biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies demonstrate its efficacy against various bacterial strains.

- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines show promising results.

- Anti-inflammatory Properties : The compound has been explored for its ability to modulate inflammatory pathways.

Antimicrobial Activity

In vitro studies have shown that this compound possesses notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against common pathogens are summarized in Table 1.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.050 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. A study reported significant cytotoxicity against human breast cancer cells (MCF7), with an IC50 value of 12 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In a murine model of inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory responses effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the pyrrolidine and pyridazine rings can significantly influence potency and selectivity. For example, substituents on the aniline group have been shown to enhance antimicrobial activity .

Case Studies

Several case studies illustrate the application of this compound in drug discovery:

- Antimicrobial Development : A series of derivatives were synthesized based on the core structure, leading to compounds with improved antibacterial profiles.

- Cancer Therapeutics : Research focused on analogs with modified side chains demonstrated enhanced selectivity towards cancer cells while reducing toxicity to normal cells.

Q & A

Basic Research Question: What are the standard synthetic routes for 4-(6-(Pyrrolidin-1-yl)pyridazin-3-yl)aniline?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyridazine core. A common approach includes:

Nucleophilic substitution : Reacting 3,6-dichloropyridazine with pyrrolidine to introduce the pyrrolidin-1-yl group at the 6-position.

Buchwald–Hartwig amination : Coupling the resulting 6-(pyrrolidin-1-yl)pyridazine with 4-nitroaniline, followed by reduction of the nitro group to an amine using hydrogenation or catalytic methods .

Purification : Recrystallization or column chromatography ensures purity (>95% by HPLC).

Advanced Research Question: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:

- Reaction path search : Identifies energetically favorable intermediates (e.g., aryl-palladium complexes in coupling reactions).

- Solvent effects : COSMO-RS simulations optimize solvent selection for coupling steps, reducing side reactions .

- Machine learning : Trained on pyridazine derivative datasets to predict optimal reaction conditions (temperature, catalyst loading) .

Basic Research Question: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- NMR : and NMR confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, pyridazine aromatic protons at δ 8.2–8.5 ppm).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 257.14).

- X-ray crystallography : Resolves spatial arrangement of the pyrrolidine-pyridazine-aniline scaffold .

Advanced Research Question: How do structural modifications influence biological activity?

Methodological Answer:

- SAR studies : Compare analogs (e.g., pyridazine vs. pyridine cores) using:

- Enzyme inhibition assays : Measure IC against kinases or receptors.

- In silico docking : Predict binding modes (e.g., pyrrolidine’s conformational flexibility enhances target engagement).

- Data interpretation : Contradictions in activity (e.g., lower potency in fluorinated analogs) may arise from steric hindrance or altered electronic profiles .

Basic Research Question: How is purity assessed, and what impurities are common?

Methodological Answer:

- HPLC/UV-Vis : Detects residual solvents (e.g., DMF) or unreacted intermediates (e.g., nitro precursors).

- TLC monitoring : Identifies byproducts during amine reduction steps.

- Common impurities :

Advanced Research Question: How to resolve contradictions in reported biological data?

Methodological Answer:

Discrepancies (e.g., varying IC values) require:

Assay standardization : Control variables like buffer pH (e.g., ammonium acetate pH 6.5 ), temperature, and cell lines.

Statistical design of experiments (DoE) : Taguchi or factorial designs isolate confounding factors (e.g., solvent polarity in cell-based assays) .

Meta-analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers .

Basic Research Question: What are the compound’s solubility and stability profiles?

Methodological Answer:

- Solubility : Moderately soluble in DMSO (>10 mM), poorly soluble in aqueous buffers (use co-solvents like PEG-400).

- Stability :

Advanced Research Question: How to design kinetic studies for its reactivity in cross-coupling reactions?

Methodological Answer:

- Stopped-flow spectroscopy : Measures reaction rates (e.g., Suzuki-Miyaura coupling with aryl boronic acids).

- Arrhenius analysis : Determines activation energy () for amine deprotection steps.

- Computational kinetics : Transition state theory (TST) models validate experimental values .

Basic Research Question: What safety protocols are recommended for handling?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis (amines are irritants).

- Waste disposal : Neutralize acidic/basic residues before disposal .

Advanced Research Question: How to integrate this compound into interdisciplinary drug discovery workflows?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.